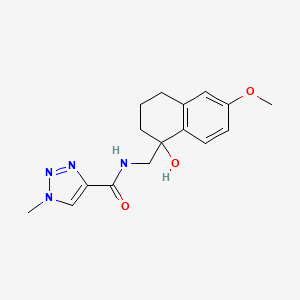
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a tetrahydronaphthalene core, hydroxyl and methoxy substituents, and a triazole moiety. The molecular formula is C14H21N5O4, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound may elevate endocannabinoid levels, potentially influencing pain and inflammatory responses.
- Target Interaction : The triazole ring can interact with various biological targets. For instance, triazole derivatives are known to bind to proteins involved in cancer pathways, suggesting that this compound may exhibit anticancer properties .
Anticancer Activity
Recent studies have demonstrated that triazole-containing compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:
- In Vitro Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example 1 | MCF-7 | 1.1 | Apoptosis induction via Bcl-2 pathway |
| Example 2 | HCT116 | 2.6 | Inhibition of thymidylate synthase |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess antimicrobial activity .
Case Studies
Several studies have evaluated the biological effects of triazole derivatives:
- Anticancer Evaluation : A study assessed a series of triazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the triazole structure significantly enhanced anticancer potency .
- Enzyme Inhibition : Research on FAAH inhibitors highlighted the role of hydroxyl and methoxy groups in enhancing binding affinity and selectivity for the enzyme.
属性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-20-9-14(18-19-20)15(21)17-10-16(22)7-3-4-11-8-12(23-2)5-6-13(11)16/h5-6,8-9,22H,3-4,7,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFODPWNOVNHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














